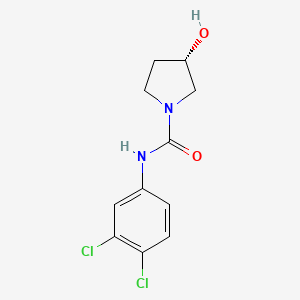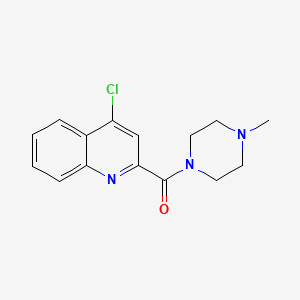![molecular formula C9H16N4O B7570366 N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide, commonly known as MET, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. MET belongs to the family of triazole-based compounds and has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
作用機序
The mechanism of action of MET is not yet fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of microorganisms and cancer cells. MET has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MET has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various strains of microorganisms, including fungi and bacteria. MET has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, MET has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
MET has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized using standard laboratory techniques. MET is also soluble in water and organic solvents, making it easy to work with in various experimental setups. However, there are also some limitations to the use of MET in lab experiments. The compound is relatively new and has not been extensively studied, which may limit its potential applications. In addition, the mechanism of action of MET is not yet fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of MET. One potential area of research is the development of new derivatives of MET with improved properties, such as increased potency and selectivity. Another area of research is the investigation of the mechanism of action of MET, which may help to identify new targets for drug development. Additionally, the potential applications of MET in agriculture and materials science should be further explored, as the compound has shown promise in these areas as well.
合成法
The synthesis of MET involves the reaction of butanoyl chloride with 4-methyl-1,2,4-triazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
MET has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antifungal and antibacterial activity against various strains of microorganisms. MET has also been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapeutic.
特性
IUPAC Name |
N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-4-9(14)10-6-5-8-12-11-7-13(8)2/h7H,3-6H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLWVHMLTUOQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=NN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)

![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)



![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)
![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)
